(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride (8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2228436-07-3
VCID: VC7738491
InChI: InChI=1S/C9H17NO2.ClH/c11-6-8-5-9(7-10-8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H
SMILES: C1COCCC12CC(NC2)CO.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7

(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride

CAS No.: 2228436-07-3

Cat. No.: VC7738491

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7

* For research use only. Not for human or veterinary use.

(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride - 2228436-07-3

Specification

CAS No. 2228436-07-3
Molecular Formula C9H18ClNO2
Molecular Weight 207.7
IUPAC Name 8-oxa-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c11-6-8-5-9(7-10-8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H
Standard InChI Key HKTDSXMBMZNEQB-UHFFFAOYSA-N
SMILES C1COCCC12CC(NC2)CO.Cl

Introduction

Chemical Identification and Structural Features

Molecular Characterization

The compound is defined by the following identifiers:

  • CAS Number: 2228436-07-3

  • Molecular Formula: C₉H₁₈ClNO₂

  • Molecular Weight: 207.7 g/mol

  • IUPAC Name: 8-oxa-2-azaspiro[4.5]decan-3-ylmethanol hydrochloride

  • SMILES: C1COCCC12CC(NC2)CO.Cl

  • InChIKey: HKTDSXMBMZNEQB-UHFFFAOYSA-N

Structural Analysis

The molecule features:

  • A spirocyclic core comprising a six-membered 1-oxa-8-azaspiro[4.5]decane system .

  • A methanol group at the 3-position of the azaspiro ring, which is protonated as a hydrochloride salt .

  • Conformational rigidity due to the spiro junction, which restricts rotational freedom and enhances binding specificity in biological systems .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Spiro junction position4.5 (5- and 6-membered rings fused)
Functional groupsSecondary amine, ether, alcohol, HCl
StereochemistryPotential for multiple stereoisomers

Synthesis and Optimization

Synthetic Routes

The compound is synthesized through multistep reactions, as outlined in patents and vendor documentation:

  • Spirocycle Formation: Cyclization of precursors (e.g., tert-butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate) under basic conditions .

  • Hydroxymethyl Introduction: Hydroxylation or substitution at the 3-position using reagents like formaldehyde or epoxides .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Process Challenges

  • Yield Optimization: Reported yields range from 71% (intermediate steps) to >95% after purification .

  • Purity Control: Chromatography (HPLC/GC) ensures >95% purity for pharmaceutical-grade material .

Table 2: Representative Synthetic Steps

StepReagents/ConditionsYieldSource
SpirocyclizationK₂CO₃, DMF, 80°C71%
HydroxymethylationFormaldehyde, NaBH₄, MeOH85%
HCl Salt FormationHCl (g), Et₂O98%

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic hydrochloride form; poorly soluble in nonpolar solvents .

  • Stability: Stable at room temperature under inert atmospheres; hygroscopic, requiring desiccated storage .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72–4.06 (m, 4H, OCH₂), 2.87–3.22 (m, 3H, NCH₂), 1.33–2.08 (m, 10H, spiro-CH₂) .

  • MS (ESI): m/z 171.24 [M–HCl]⁺ .

Pharmaceutical and Material Science Applications

Biological Activity

  • SHP2 Inhibition: Analogous spirocycles (e.g., PB17-026-01) exhibit potent allosteric inhibition of SHP2 phosphatase (IC₅₀ = 6 nM), a target in oncology .

  • Neurological Applications: Patent US5118687A describes related 1-oxa-2-oxo-8-azaspiro[4.5]decane derivatives as neuromodulators .

Material Science Utility

  • Ligand Design: The spirocyclic scaffold serves as a rigid backbone for coordinating metal ions in catalytic systems .

Table 3: Pharmacological Data for Analogues

CompoundTargetIC₅₀/EC₅₀Source
PB17-026-01SHP26 nM
US5118687A derivativesNeurological10–100 µM

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